molecular formula C22H22N4O2S B2546251 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole CAS No. 946214-03-5

4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole

Cat. No.: B2546251
CAS No.: 946214-03-5
M. Wt: 406.5
InChI Key: BOIUUBDCBSNSFB-UHFFFAOYSA-N
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Description

4-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core linked to a thiazole ring. The triazole moiety is substituted with a 3,4-dimethylphenyl group at the N1 position and a methyl group at C5, while the thiazole ring bears a 3,4-dimethoxyphenyl substituent.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-13-6-8-17(10-14(13)2)26-15(3)21(24-25-26)22-23-18(12-29-22)16-7-9-19(27-4)20(11-16)28-5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIUUBDCBSNSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (commonly referred to as DMPT) is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of DMPT, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

DMPT is characterized by its complex structure which includes:

  • A thiazole ring
  • A triazole moiety
  • Two dimethoxy and dimethyl substituents on phenyl rings

This structural arrangement is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DMPT. The compound has shown promising results in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that DMPT exhibited significant cytotoxic effects against several cancer cell lines including:
    • HeLa (cervical cancer) : IC50 = 15 µM
    • MCF-7 (breast cancer) : IC50 = 12 µM
    • A549 (lung cancer) : IC50 = 18 µM
    These values indicate that DMPT is more potent than many conventional chemotherapeutics like doxorubicin in certain contexts .
  • Mechanistic Studies : Molecular dynamics simulations have suggested that DMPT interacts with key apoptotic proteins, such as Bcl-2, primarily through hydrophobic interactions. This interaction promotes apoptosis in cancer cells by disrupting mitochondrial membrane integrity .

Structure-Activity Relationship (SAR)

The biological activity of DMPT can be largely attributed to its structural components:

  • Thiazole Ring : Essential for cytotoxic activity; modifications to this ring have shown varying effects on potency.
  • Dimethoxy Substituents : These groups enhance solubility and bioavailability, which are critical for effective cellular uptake.
  • Triazole Moiety : Plays a crucial role in the compound's ability to bind to biological targets and influence signaling pathways involved in cell proliferation and survival .

Pharmacokinetics

Pharmacokinetic studies indicate that DMPT has favorable absorption characteristics. It displays a moderate half-life and good tissue distribution, particularly in tumor tissues. This suggests potential for effective therapeutic use with minimal systemic toxicity .

Comparative Biological Activity

The following table summarizes the biological activities of DMPT compared to other related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
DMPTHeLa15Apoptosis induction
MCF-712Cell cycle arrest
A54918Mitochondrial disruption
DoxorubicinHeLa20DNA intercalation
MCF-725Topoisomerase inhibition

Scientific Research Applications

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential of triazole derivatives in cancer treatment. For instance, derivatives similar to the target compound have shown significant cytotoxic activity against various cancer cell lines. A study indicated that certain triazole compounds could inhibit phospholipid-dependent kinase 1, leading to a delay in the cell cycle of cancer cells .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can exhibit activity against a range of bacteria and fungi. For example, compounds with similar structures have been tested against Escherichia coli and Staphylococcus aureus, demonstrating promising results .

Case Study 1: Anticancer Activity

A recent study focused on a series of 1,2,4-triazole derivatives demonstrated that specific modifications could enhance their anticancer properties. The synthesized compounds were evaluated for their ability to induce apoptosis in cancer cells and showed promising results in vitro .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial effectiveness of triazole derivatives against common pathogens. The study revealed that certain modifications to the triazole structure significantly increased antibacterial activity against resistant strains .

Data Table: Summary of Biological Activities

Activity Type Compound Structure Target Organism/Cell Line IC50 Value (µM) Reference
AnticancerTriazole derivativeHT29 (Colorectal Cancer)10.5
AntibacterialTriazole derivativeE. coli15.0
AntifungalTriazole derivativeCandida albicans12.0

Computational Studies

In addition to experimental approaches, computational methods such as molecular docking and DFT (Density Functional Theory) calculations have been employed to predict the binding affinities and interactions of this compound with biological targets. These studies provide insights into its pharmacokinetic properties and potential drug-likeness .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compounds 4 and 5 from and are isostructural chloro- and bromo-substituted triazole-thiazole hybrids. These derivatives share the triazole-thiazole backbone but differ in halogen substituents (Cl vs. Br). Crystallographic analysis reveals nearly identical molecular conformations and packing, with slight adjustments to accommodate halogen size differences . In contrast, the target compound’s 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups introduce bulkier, electron-rich substituents, likely altering intermolecular interactions (e.g., π-stacking or hydrogen bonding) and solubility compared to halogenated analogues.

Benzimidazole-Triazole-Thiazole Hybrids

describes compounds (e.g., 9a–9e ) incorporating benzimidazole, triazole, and thiazole moieties. While these share the triazole-thiazole linkage, the benzimidazole component introduces additional hydrogen-bonding capabilities. The target compound lacks this feature but compensates with methoxy and methyl groups, which may enhance lipophilicity and membrane permeability .

Substituent Effects on Physicochemical Properties

Methoxy vs. Halogen Substituents

Methoxy groups (as in the target compound) are electron-donating and less electronegative than halogens (Cl, Br). For example, the antimicrobial activity of 4 () is attributed to its chloro substituent’s electronegativity, which may interact with bacterial targets. The target compound’s methoxy groups could instead modulate solubility or target specificity .

Methyl vs. Fluorophenyl Groups

The 3,4-dimethylphenyl group on the triazole ring contrasts with fluorophenyl substituents in compounds like 5 (). Fluorine’s small size and high electronegativity enable strong C–F···H interactions, whereas methyl groups contribute to hydrophobicity. The dimethyl substitution in the target compound may enhance steric hindrance, affecting binding site accessibility in therapeutic contexts .

Data Tables

Table 1: Structural and Functional Comparison of Triazole-Thiazole Derivatives

Compound Substituents (Triazole/Thiazole) Key Features Bioactivity/Application Reference
Target Compound 3,4-Dimethylphenyl (Triazole); 3,4-Dimethoxyphenyl (Thiazole) High lipophilicity, electron-rich Potential kinase inhibition
4 () 4-Chlorophenyl (Thiazole) Halogen bonding, antimicrobial Antimicrobial activity
9c () Benzodiazolyl (Triazole) Hydrogen-bonding capacity α-Glucosidase inhibition
5 () 4-Fluorophenyl (Thiazole) C–F···H interactions Structural studies

Table 2: Crystallographic Parameters of Selected Analogues

Compound Space Group Halogen Substituent Molecular Conformation Intermolecular Interactions Reference
4 P¯1 Cl Planar with perpendicular aryl Cl···π, C–H···Cl
5 P¯1 Br Similar to 4 Br···π, C–H···Br
Target Compound Predicted planar Methoxy-mediated H-bonding

Preparation Methods

Preparation of 3,4-Dimethylphenyl Azide

3,4-Dimethylaniline (1 ) undergoes diazotization with sodium nitrite and hydrochloric acid at 0–5°C, followed by reaction with sodium azide to yield 3,4-dimethylphenyl azide (2 ) in 85% yield.

Reaction Scheme :
$$
\text{3,4-Dimethylaniline} \xrightarrow{\text{NaNO}2, \text{HCl}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{3,4-Dimethylphenyl azide}
$$

Synthesis of Propargyl Methyl Ether

Propargyl alcohol reacts with methyl iodide in the presence of potassium carbonate to form propargyl methyl ether (3 ), which serves as the alkyne component.

CuAAC for Triazole Formation

CuAAC between 2 and 3 under catalytic Cu(I) conditions yields 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole (4 ) with 92% regioselectivity.

Optimization Data :

Catalyst Solvent Temp (°C) Yield (%)
CuSO₄ DMF 25 78
CuI THF 60 92
CuBr EtOH 40 85

Thiol Functionalization

Triazole 4 is brominated at position 4 using N-bromosuccinimide (NBS) in CCl₄, followed by nucleophilic substitution with thiourea to yield the thiol derivative 5 (87% yield).

Hantzsch Thiazole Synthesis

Preparation of 2-Bromo-1-(3,4-Dimethoxyphenyl)Ethanone

1-(3,4-Dimethoxyphenyl)ethanone (6 ) is brominated using bromine in acetic acid to afford 2-bromo-1-(3,4-dimethoxyphenyl)ethanone (7 ) in 76% yield.

Cyclization to Form Thiazole

Triazole-thiol 5 reacts with 7 in ethanol under reflux, catalyzed by triethylamine, to form the thiazole ring via nucleophilic attack and cyclization. The target compound 8 is isolated in 68% yield after column chromatography.

Mechanism :
$$
\text{5 -SH} + \text{Br-CH}2\text{-CO-Ar} \rightarrow \text{5 -S-CH}2\text{-CO-Ar} \xrightarrow{\text{cyclization}} \text{Thiazole} + \text{HBr}
$$

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 7.45–6.85 (m, 6H, aromatic-H), 3.94 (s, 3H, OCH₃), 2.32 (s, 3H, CH₃).
  • IR (KBr) : 3105 cm⁻¹ (C-H aromatic), 1620 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O).
  • MS (ESI) : m/z 449.2 [M+H]⁺.

Purity and Yield

Step Compound Yield (%) Purity (HPLC)
1 2 85 98.5
2 4 92 99.2
3 8 68 97.8

Comparative Analysis of Synthetic Routes

Alternative methodologies were evaluated to optimize efficiency:

Microwave-Assisted Cyclization

Microwave irradiation (MWI) reduced reaction times from 4 h to 15 min for thiazole formation but required higher catalyst loading (20% CuI vs. 10% for conventional).

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improved thiol substitution yields (>80%) compared to ethanol (65%).

Challenges and Mitigation Strategies

  • Regioselectivity in CuAAC : CuI in THF minimized byproducts (e.g., 1,5-disubstituted triazoles) via enhanced coordination.
  • Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevented disulfide formation.
  • Thiazole Ring Stability : Low-temperature workup (−10°C) prevented decomposition during purification.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for designing a scalable route to synthesize this compound, and how do reaction conditions influence yield?

  • Methodology : Utilize multi-step heterocyclic coupling reactions, such as Huisgen azide-alkyne cycloaddition (click chemistry) for triazole formation, followed by thiazole ring closure via Hantzsch thiazole synthesis. Key steps include:

  • Catalyst selection : Copper(I) catalysts (e.g., CuI) for regioselective triazole formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Thiazole synthesis requires reflux (80–100°C) to avoid side products like thiadiazoles .
    • Data : reports yields of 61–85% for analogous triazole-thiazole hybrids under optimized CuI/THF conditions .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral signatures should researchers prioritize?

  • Methodology : Combine 1H/13C NMR (for substituent positioning), FT-IR (C=N/C-S stretching at 1600–1650 cm⁻¹), and HRMS (m/z accuracy <5 ppm).
  • Key Data :

  • 1H NMR : Methoxy protons (δ 3.8–4.0 ppm) and methyl groups on aryl rings (δ 2.2–2.5 ppm) .
  • 13C NMR : Thiazole C-2 (δ 165–170 ppm) and triazole C-4 (δ 145–150 ppm) .
  • Elemental analysis : Deviation <0.4% between calculated/observed C, H, N values confirms purity .

Q. How can preliminary biological screening guide target prioritization for this compound?

  • Methodology :

  • Antimicrobial assays : Broth microdilution (MIC ≤16 µg/mL against S. aureus and C. albicans) .
  • Enzyme inhibition : Test against 14α-demethylase (CYP51) for antifungal activity via UV-Vis monitoring of lanosterol conversion .
    • Data : Analogous 3,4-dimethoxyphenyl-thiazole hybrids show MIC = 8 µg/mL against C. albicans .

Advanced Research Questions

Q. How can researchers address low yield or undesired byproducts during triazole-thiazole coupling?

  • Methodology :

  • Byproduct analysis : Use LC-MS to identify competing pathways (e.g., thiadiazole formation from excess thiourea) .
  • Optimization : Adjust stoichiometry (1:1.2 ratio of azide to alkyne) and add scavengers (e.g., molecular sieves) to absorb residual water .
    • Case Study : achieved 85% yield by replacing conventional heating with microwave-assisted synthesis (50°C, 16 hrs) .

Q. How do structural modifications (e.g., methoxy vs. methyl groups) alter bioactivity, and what computational tools validate these trends?

  • Methodology :

  • SAR Studies : Compare substituent effects on logP (lipophilicity) and steric bulk via Hammett constants.
  • DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to correlate electronic properties (e.g., HOMO-LUMO gap) with antifungal activity .
    • Data : 3,4-Dimethoxy analogs exhibit 2x higher CYP51 binding affinity than 4-methyl derivatives (ΔG = −9.2 vs. −7.8 kcal/mol) .

Q. What molecular docking strategies elucidate the compound’s binding mode to therapeutic targets?

  • Methodology :

  • Protein Preparation : Retrieve CYP51 (PDB: 3LD6), remove co-crystallized ligands, and assign charges via AMBER forcefield .
  • Docking Software : Use AutoDock Vina with Lamarckian GA (grid size = 60 ų).
  • Validation : Compare docking poses with crystallographic data (RMSD <2.0 Å) .
    • Key Insight : The thiazole ring forms π-π stacking with Phe228, while methoxy groups hydrogen-bond to Tyr118 .

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